molecular formula C16H9N3O2S2 B2806148 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 405924-32-5

2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2806148
CAS RN: 405924-32-5
M. Wt: 339.39
InChI Key: AIOKOMMZSZESMW-UHFFFAOYSA-N
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Description

The compound “2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one reacts with oxygen and nitrogen nucleophiles to give products with one of the 1,3-benzothiazol-2-ylsulfanyl groups displaced .

Mechanism of Action

Target of Action

The compound’s primary targets are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can lead to changes in the electrical activity of neurons, potentially reducing the frequency and severity of seizures.

Biochemical Pathways

The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability . By modulating the activity of these pathways, the compound can influence the balance between excitatory and inhibitory signals in the brain, which is often disrupted in epilepsy.

Pharmacokinetics

The pharmacokinetic properties of the compound have been predicted through computational studies

Result of Action

The molecular and cellular effects of the compound’s action include changes in neuronal excitability and synaptic transmission . These changes can potentially reduce the frequency and severity of seizures, thereby alleviating the symptoms of epilepsy.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity demonstrates that benzothiazole 2-sulfide behaves as a pseudohalide nucleofuge . This property could be exploited to overcome the problematic displacement of chloride in certain chemical reactions . .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S2/c20-9-10-14(18-13-7-3-4-8-19(13)15(10)21)23-16-17-11-5-1-2-6-12(11)22-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOKOMMZSZESMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C(=O)N4C=CC=CC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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